molecular formula C21H30O5 B14256531 (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate CAS No. 215309-12-9

(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate

Katalognummer: B14256531
CAS-Nummer: 215309-12-9
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: HDOAVFDXGPMIQG-DGWDJNBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate is a steroidal compound derived from androstane. It is characterized by the presence of a hydroperoxy group at the 7th position, an oxo group at the 17th position, and an acetate group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common approach is the oxidation of a precursor steroid, such as dehydroepiandrosterone, to introduce the hydroperoxy group at the 7th position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. The oxo group at the 17th position can be introduced through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate. Finally, the acetate group at the 3rd position is introduced through esterification using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like chromatography to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroperoxy group can undergo further oxidation to form peroxy or hydroxyl derivatives.

    Reduction: The oxo group at the 17th position can be reduced to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Peroxy or hydroxyl derivatives.

    Reduction: Hydroxyl derivatives at the 17th position.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce apoptosis in cancer cells. The oxo group at the 17th position can interact with enzymes involved in steroid metabolism, affecting hormone levels and signaling. The acetate group can enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Vergleich Mit ähnlichen Verbindungen

    Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogen.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness: (3beta)-7-Hydroperoxy-17-oxoandrost-5-en-3-yl acetate is unique due to the presence of the hydroperoxy group at the 7th position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar steroidal compounds and makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

215309-12-9

Molekularformel

C21H30O5

Molekulargewicht

362.5 g/mol

IUPAC-Name

[(3S,7R,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(26-24)19-15-4-5-18(23)21(15,3)9-7-16(19)20/h11,14-17,19,24H,4-10H2,1-3H3/t14-,15-,16-,17-,19-,20-,21-/m0/s1

InChI-Schlüssel

HDOAVFDXGPMIQG-DGWDJNBYSA-N

Isomerische SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OO)CCC4=O)C)C

Kanonische SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OO)CCC4=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.